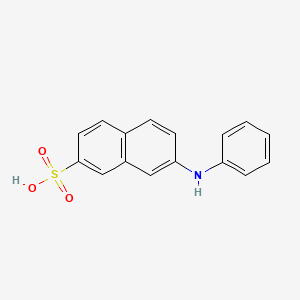

7-Anilinonaphthalene-2-sulfonic acid

Description

Properties

CAS No. |

83662-04-8 |

|---|---|

Molecular Formula |

C16H13NO3S |

Molecular Weight |

299.3 g/mol |

IUPAC Name |

7-anilinonaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C16H13NO3S/c18-21(19,20)16-9-7-12-6-8-15(10-13(12)11-16)17-14-4-2-1-3-5-14/h1-11,17H,(H,18,19,20) |

InChI Key |

NLWUMVNHIOILNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=C(C=C2)C=CC(=C3)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Anilinonaphthalene Sulfonic Acids

Established Synthetic Pathways for Anilinonaphthalene Sulfonic Acids

The synthesis of anilinonaphthalene sulfonic acids has evolved significantly, moving from harsh, low-yielding traditional methods to more efficient and milder modern routes. nih.govacs.org

Historically, the synthesis of ANS and its derivatives involved catalysts like sulfuric acid or aluminum trichloride. nih.govacs.org These methods typically required severe reaction conditions, including high temperatures exceeding 155 °C and prolonged reaction times of over 10 hours. nih.govacs.orgacs.org A significant drawback of these traditional approaches was their inefficiency, often resulting in poor yields of less than 5%. nih.govacs.orgacs.org Furthermore, the harsh conditions led to complex product mixtures, making the isolation and purification of the desired compound challenging. nih.govacs.org One such method involves the condensation of refined peri-acid and refined aniline (B41778) under the action of refined sulfuric acid to obtain the crude 8-anilinonaphthalene-1-sulfonic acid. google.com

To overcome the limitations of traditional methods, more efficient synthetic pathways have been developed. nih.govacs.org A notable advancement is the use of a microwave-assisted copper(0)-catalyzed Ullmann coupling reaction. nih.govacs.orgresearchgate.net This modernized approach offers a milder and more efficient route to synthesizing ANS derivatives, forming the crucial C(aryl)-N bond under significantly improved conditions. nih.govacs.org This method has been successfully used to produce various ANS derivatives with yields reaching as high as 74%. nih.govacs.orgresearchgate.netnih.gov The reaction proceeds much faster than traditional methods, often requiring only 1 to 1.5 hours. nih.govacs.org

The Ullmann coupling reaction is well-documented for creating C(aryl)-N bonds and has been adapted for ANS synthesis. nih.govacs.org This particular application is unique as it effectively uses a chloride substituent instead of the more reactive bromide or iodide and represents a ligand-free Ullmann coupling. acs.orgacs.org It has also proven tolerant of the sulfonic acid group on the naphthalene (B1677914) ring. acs.org

The efficiency of the microwave-assisted Ullmann coupling can be fine-tuned by optimizing various reaction parameters. nih.gov Key to this optimization is the screening of catalysts, temperature, reactant ratios, and reaction duration. nih.gov

Initial investigations compared different copper catalysts, including CuI, CuCl, and elemental copper (Cu⁰), with Cu⁰ providing the best yields. nih.gov Temperature screening between 80°C and 120°C under microwave conditions identified 100°C as the optimal temperature for the highest yield. nih.gov The stoichiometry of the reactants was also examined, revealing that using 1.1 equivalents of aniline for a 1.5-hour reaction time gave the best results, with no significant improvement observed with more aniline or longer reaction times. nih.gov

The optimized conditions involve reacting 8-chloro-1-naphthalenesulfonic acid with 1.1 equivalents of the desired aniline in the presence of 10 mol % of elemental copper. nih.govacs.org The reaction is typically carried out in an aqueous sodium phosphate (B84403) buffer (pH 6-7) and irradiated with microwaves for 1-1.5 hours at 100°C. nih.govacs.org Following this procedure, the parent 8-anilinonaphthalene-1-sulfonic acid was synthesized in a 63% yield. nih.govacs.org

Rational Design and Synthesis of Novel Anilinonaphthalene Sulfonic Acid Derivatives

The development of novel ANS derivatives with specific fluorescence characteristics is a key area of research. nih.govresearchgate.netfigshare.com By rationally designing molecules with different substituents, their spectroscopic properties can be tailored for various biological applications. nih.govacs.orgfigshare.com

The electronic nature of substituents on the aniline ring significantly influences the spectroscopic properties of ANS derivatives. nih.govacs.org Both electron-donating and electron-withdrawing groups can alter the quantum yield, absorption maxima (λabs), and emission maxima (λem). nih.govacs.orgnih.gov

Derivatives with electron-donating groups, such as methyl, methoxy (B1213986), and acetylamino, generally exhibit high synthetic yields (60-74%). acs.orgacs.org However, these substituents can stabilize the excited state and promote a non-radiative relaxation pathway, leading to very low or immeasurable fluorescence signals in aqueous environments. nih.govacs.orgacs.org

Conversely, derivatives with electron-withdrawing groups like halogens or nitriles tend to have lower synthetic yields (11-67%). acs.orgacs.org Some derivatives with electron-withdrawing halogen groups showed a better fluorescence yield in less polar solvents (like ethylene (B1197577) glycol) compared to the parent ANS molecule. nih.govresearchgate.net For example, some halogenated derivatives displayed a stronger fluorescence signal upon binding to less polar environments. researchgate.net

The substituents also affect the absorption and emission wavelengths. The synthesized derivatives showed a wide range of maximum absorption wavelengths (310 to 380 nm) and an even wider range of maximum emission wavelengths (454 to 562 nm). nih.govresearchgate.net A nitro-substituted derivative, for instance, was found to be non-fluorescent and had a much higher maximum absorption wavelength. nih.govresearchgate.net This demonstrates that the fluorescence yield and emission wavelength are influenced by the electronic properties of the aryl substituent. nih.govacs.org

| Derivative Substituent | Yield (%) | λabs (nm, H₂O) | λem (nm, H₂O) | Quantum Yield (Φ, H₂O) | λabs (nm, Ethylene Glycol) | λem (nm, Ethylene Glycol) | Quantum Yield (Φ, Ethylene Glycol) |

| H (ANS) | 63% | 355 | 534 | 0.003 | 373 | 508 | 0.154 |

| 4-F | 53% | 350 | 531 | 0.003 | 371 | 503 | 0.198 |

| 2-F | 53% | 358 | 532 | 0.003 | 378 | 511 | 0.160 |

| 4-Cl | 67% | 345 | 509 | 0.009 | 364 | 482 | 0.441 |

| 4-Br | 42% | 345 | 510 | 0.009 | 364 | 481 | 0.445 |

| 4-I | 48% | 339 | 508 | 0.015 | 364 | 473 | 0.708 |

| 4-CH₃ | 69% | 350 | 549 | <0.001 | 368 | 512 | 0.026 |

| 4-OCH₃ | 74% | 358 | 562 | <0.001 | 373 | 525 | 0.012 |

| 4-OH | 21% | 358 | 557 | <0.001 | 374 | 525 | 0.010 |

| 4-CN | 25% | 322 | 513 | 0.002 | 347 | 454 | 0.140 |

| 4-NO₂ | 11% | 380 | N/A | N/A | 428 | N/A | N/A |

| 4-NHCOCH₃ | 60% | 350 | 550 | <0.001 | 368 | 517 | 0.030 |

Data sourced from research on 8-anilinonaphthalene-1-sulfonic acid derivatives. nih.gov

The ability to modify the structure of ANS allows for the tailoring of its fluorescence characteristics for specific needs. nih.govfigshare.com For researchers requiring a more sensitive probe or a larger fluorescence signal upon binding to a hydrophobic environment, derivatives with electron-withdrawing halogen groups can be advantageous. nih.govresearchgate.net

For applications where a significant blue shift in emission upon entering a less polar environment is desirable, many of the synthesized derivatives are suitable. nih.gov The wide range of absorption and emission maxima available from different derivatives provides a toolkit of fluorophores, allowing researchers to select a probe with optimal wavelengths for their specific experimental setup, avoiding spectral overlap with other components. nih.govacs.org

Furthermore, derivatives can be designed to have minimal or no fluorescence in aqueous solution, which is a desirable trait for probes that only fluoresce upon binding to a target, thereby reducing background signal. nih.govresearchgate.net For example, four derivatives with electron-donating groups (3i, 3j, 3k, and 3o in the source study) had an immeasurable fluorescence signal in aqueous environments. nih.govacs.org Conversely, a derivative with a nitro group was found to be completely non-fluorescent in both water and ethylene glycol, which could make it useful as a non-fluorescent quencher or control compound in certain assays. nih.govresearchgate.net

Investigation of Biotransformation Pathways of Anilinonaphthalene Sulfonic Acids

The microbial degradation of aminonaphthalene sulfonates is typically initiated by a regioselective dihydroxylation of the naphthalene ring system. nih.gov This initial oxidative attack is a common strategy employed by microorganisms to destabilize the aromatic structure. For instance, the degradation of 6-aminonaphthalene-2-sulfonic acid by a Pseudomonas strain proceeds through an initial attack at the 1,2-position of the naphthalene skeleton. nih.gov This is followed by cleavage of the aromatic ring.

A key step in the metabolism of sulfonated naphthalenes is desulfonation, the removal of the sulfonate group. This can occur after the initial dihydroxylation. The enzymes responsible for naphthalene degradation are often also capable of metabolizing naphthalene sulfonates. nih.gov The desulfonation can also occur later in the pathway, for example, during the hydroxylation of an intermediate like 5-sulfosalicylic acid to generate gentisic acid, which can then enter central metabolic pathways. nih.gov

Mixed bacterial cultures have been shown to be effective in the complete degradation of amino- and hydroxy-naphthalene sulfonic acids. nih.gov In some cases, a mutualistic relationship between different bacterial strains is observed, where one strain performs the initial breakdown and desulfonation, and another strain utilizes the resulting metabolites. nih.gov For example, one organism may convert an aminonaphthalene sulfonic acid into an aminosalicylate, which is then completely degraded by another member of the microbial community. nih.gov

Based on these observations from structurally similar compounds, a plausible, though hypothetical, biotransformation pathway for 7-anilinonaphthalene-2-sulfonic acid by a mixed microbial consortium could involve the following steps:

Initial Dihydroxylation: A dioxygenase enzyme could catalyze the dihydroxylation of one of the aromatic rings of the naphthalene moiety.

Ring Cleavage: The dihydroxylated ring would then be susceptible to cleavage, breaking open the aromatic system.

Desulfonation: The sulfonate group could be removed either at an early stage following dihydroxylation or later in the degradation pathway.

Metabolism of the Aniline Moiety: The aniline portion of the molecule would also need to be degraded, likely through pathways involving hydroxylation and subsequent ring cleavage.

Entry into Central Metabolism: The smaller organic molecules resulting from the breakdown of the parent compound would ultimately be funneled into central metabolic pathways of the microorganisms.

Advanced Spectroscopic and Calorimetric Characterization Methodologies of Anilinonaphthalene Sulfonic Acids

Comprehensive Fluorescence Spectroscopy

Fluorescence spectroscopy is the cornerstone of ANS characterization, providing deep insights into its interactions with its molecular environment. The pronounced changes in fluorescence intensity, emission wavelength, and lifetime upon binding to nonpolar cavities form the basis of its utility.

Steady-State Fluorescence Analysis for Environment Sensitivity

Steady-state fluorescence analysis is a primary technique used to capitalize on the environment-sensitive nature of ANS. When dissolved in polar solvents like water, ANS exhibits weak fluorescence. mdpi.comnih.gov However, upon binding to hydrophobic regions, such as the exposed nonpolar cavities of proteins or the interior of cyclodextrins, a significant enhancement in fluorescence intensity is observed. researchgate.netmdpi.compnas.org

This phenomenon is attributed to the hydrophobic and motion-restricted environment of the binding site. nih.gov In aqueous solutions, the excited state of ANS is efficiently quenched by the polar water molecules. Inside a hydrophobic pocket, the probe is shielded from this quenching effect. researchgate.net This binding event is also accompanied by a noticeable hypsochromic shift (blue shift) in the emission maximum. nih.govnih.gov For instance, free 1,8-ANS in an aqueous solution has an emission maximum around 520-540 nm, which can shift to approximately 468-477 nm when bound to a protein's hydrophobic site. nih.govcaymanchem.com This blue shift indicates the transfer of the molecule to a less polar, more energetically favorable environment. acs.org The magnitude of the fluorescence enhancement and the extent of the blue shift can provide qualitative and quantitative information about the hydrophobicity and accessibility of binding sites on proteins and other macromolecules. researchgate.netmdpi.com

Time-Resolved Fluorescence Spectroscopy for Lifetime Measurements and Dynamic Processes

Time-resolved fluorescence spectroscopy provides deeper insights into the dynamic processes governing ANS fluorescence by measuring the decay of its excited state over time, typically on a nanosecond scale. The fluorescence lifetime of ANS is, like its intensity, highly dependent on its environment. In aqueous solutions, the lifetime is very short due to efficient quenching. mdpi.com When bound to a hydrophobic site, the fluorescence lifetime increases significantly. nih.govnih.gov

Often, the fluorescence decay of ANS when bound to a protein is not a single exponential process but is better described by multiple lifetime components. nih.govbohrium.comnih.gov This multi-component decay suggests that the ANS molecules occupy a heterogeneous set of binding sites with distinct microenvironments. nih.govbohrium.com For example, a study involving ANS incorporated into silk fibroin films identified two distinct lifetime components, which were assigned to patches or cavities with different hydrophobicities. nih.gov A long-lifetime component may correspond to an ANS molecule deeply embedded in a water-inaccessible hydrophobic core, while a shorter-lifetime component could represent a molecule in a more solvent-exposed or flexible site. nih.govnih.gov By analyzing these lifetimes and their relative contributions, researchers can characterize the different binding environments and study dynamic processes such as protein folding, conformational changes, and ligand binding. nih.govresearchgate.net

Quantitative Assessment of Fluorescence Quantum Yields and Emission Maxima Hypsochromic Shifts

The quantitative analysis of fluorescence quantum yield (Φ) and the hypsochromic shift of the emission maximum (λem) provides precise data on the environmental sensitivity of ANS. The quantum yield, which is the ratio of photons emitted to photons absorbed, is a direct measure of the fluorescence efficiency. For ANS in water, the quantum yield is extremely low, on the order of 0.003. nih.govresearchgate.net Upon transfer to a nonpolar environment or upon inclusion in a host molecule, this value can increase by over 50-fold. researchgate.netnih.gov

The hypsochromic shift is equally dramatic. The emission maximum can shift by more than 60 nm towards the blue end of the spectrum when moving from a polar to a nonpolar environment. nih.govresearchgate.net These changes are highly dependent on the specific solvent or binding site. Research on various ANS derivatives has systematically quantified these properties in different solvents, such as water and ethylene (B1197577) glycol, demonstrating how changes in the molecular structure of the probe and the polarity of the environment affect its spectral properties. acs.orgresearchgate.net

| Compound (Isomer) | Solvent | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| 8-Anilino-1-naphthalenesulfonic acid (1,8-ANS) | Water | 534 | 0.003 | researchgate.net |

| 8-Anilino-1-naphthalenesulfonic acid (1,8-ANS) | Ethylene Glycol | 508 | 0.154 | researchgate.net |

| 8-((3-Fluorophenyl)amino)naphthalene-1-sulfonic acid | Water | 509 | 0.009 | researchgate.net |

| 8-((3-Fluorophenyl)amino)naphthalene-1-sulfonic acid | Ethylene Glycol | 482 | 0.441 | researchgate.net |

| 8-((3-Chlorophenyl)amino)naphthalene-1-sulfonic acid | Water | 508 | 0.015 | researchgate.net |

| 8-((3-Chlorophenyl)amino)naphthalene-1-sulfonic acid | Ethylene Glycol | 473 | 0.708 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complexes

While fluorescence spectroscopy reports on the environment of the ANS probe, Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level structural information about ANS and its complexes with host molecules or proteins.

Two-Dimensional ROESY-NMR for Characterization of Inclusion Complexes

Two-dimensional (2D) NMR techniques are powerful tools for elucidating the three-dimensional structure of molecular complexes in solution. wikipedia.orgcreative-biostructure.com Specifically, Rotating-frame Overhauser Effect SpectroscopY (ROESY) is used to identify protons that are close to each other in space, typically within 5 Å, even if they are not connected through chemical bonds. columbia.eduhuji.ac.il

In the context of ANS, ROESY is particularly useful for characterizing the geometry of inclusion complexes with host molecules like cyclodextrins. researchgate.netnih.gov By analyzing the ROESY spectrum, researchers can observe cross-peaks that correlate protons on the ANS molecule with protons on the interior of the cyclodextrin (B1172386) cavity. The presence and intensity of these cross-peaks provide direct evidence of inclusion and reveal which part of the ANS molecule (the aniline (B41778) ring or the naphthalene (B1677914) moiety) is encapsulated within the host. researchgate.netnih.gov This information is critical for understanding the forces that drive complex formation and for interpreting the fluorescence data correctly.

Chemical Shift Perturbation Analysis in ANS-Protein Interactions

Chemical Shift Perturbation (CSP) analysis, also known as NMR titration, is a widely used NMR method to map the binding interface between a ligand and a protein. The chemical shift of a nucleus is highly sensitive to its local electronic environment. When ANS binds to a protein, the chemical shifts of nuclei at the binding interface on both the protein and the ANS molecule will be perturbed.

The experiment is typically performed by acquiring a 2D NMR spectrum (such as a 1H-15N HSQC spectrum of an isotope-labeled protein) and then adding increasing amounts of the ANS ligand. wikipedia.org The amino acid residues of the protein that are involved in the binding interaction will show significant changes (perturbations) in the positions of their corresponding peaks in the spectrum. By mapping these shifting residues onto the three-dimensional structure of the protein, the location and shape of the ANS binding site can be determined. This technique provides invaluable spatial information that complements the environmental data obtained from fluorescence spectroscopy.

Circular Dichroism (CD) Spectroscopy for Conformational Changes in Biomolecular Systems

Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring changes in the secondary and tertiary structure of proteins. When used in conjunction with probes like 7-Anilinonaphthalene-2-sulfonic acid (7,2-ANS), it provides detailed insights into ligand-induced conformational alterations.

This methodology allows for the correlation of binding events, often detected by fluorescence, with specific structural consequences in the target biomolecule. By monitoring the far-UV CD (200-250 nm) for secondary structure (α-helix, β-sheet content) and near-UV CD (250-350 nm) for tertiary structure, researchers can build a comprehensive picture of how the interaction with 7,2-ANS influences the protein's conformation.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding Interactions

Isothermal Titration Calorimetry (ITC) is a fundamental technique that directly measures the heat released or absorbed during a binding event. news-medical.net This allows for the determination of a complete thermodynamic profile of the interaction between 7,2-ANS and a biomolecule, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). news-medical.netnih.gov

The principle of ITC involves titrating a solution of the ligand (7,2-ANS) into a solution containing the macromolecule (e.g., a protein) at constant temperature. news-medical.net The resulting heat changes are measured with high sensitivity. The binding of ANS probes to proteins is driven by a combination of forces. Calorimetric studies have shown that ion-pair formation between the negatively charged sulfonate group of ANS and positively charged amino acid residues (like lysine (B10760008) and arginine) is a primary driving force. mdpi.com Additionally, hydrophobic interactions between the anilinonaphthalene core and nonpolar pockets on the protein surface contribute significantly to the binding energy. researchgate.net

ITC experiments provide unambiguous data on these driving forces. An exothermic reaction (negative ΔH) indicates favorable enthalpic contributions, such as hydrogen bonding and van der Waals interactions. news-medical.net A positive entropy change (ΔS) often points to the release of ordered water molecules from the binding interface, which is a hallmark of hydrophobic interactions. news-medical.net

For example, ITC has been used to demonstrate that the binding of ANS to the partially folded "molten globule" state of α-lactalbumin is thermodynamically distinct from its binding to the native or fully denatured states. nih.gov Such studies reveal that the binding is often characterized by both favorable enthalpy and entropy changes, confirming the dual nature of the interaction involving both electrostatic and hydrophobic components. nih.govresearchgate.net

Interactive Data Table: Thermodynamic Parameters of ANS-Protein Interactions

The following table summarizes typical thermodynamic parameters obtained from ITC experiments for the binding of ANS derivatives to proteins. While specific values for 7,2-ANS are not detailed in the provided search results, these examples for the closely related 1,8-ANS illustrate the data generated by ITC.

| Protein | Ligand | Ka (M⁻¹) | ΔH (kJ/mol) | -TΔS (kJ/mol) | Stoichiometry (n) |

| Bovine Serum Albumin (BSA) | 1,8-ANS | 1.5 x 10⁵ | -31.0 | -0.6 | ~2 |

| α-Lactalbumin (A-state) | 1,8-ANS | 5.9 x 10⁴ | -14.2 | -12.6 | ~14 (Site 1) |

| Lysozyme (B549824) | 1,8-ANS | 2.1 x 10⁴ | -22.0 | -17.0 | ~1 |

Data compiled from various studies on ANS-protein interactions to illustrate typical ITC outputs. nih.govresearchgate.net

This direct measurement of thermodynamic parameters makes ITC an indispensable tool for understanding the fundamental forces governing the association of 7,2-ANS with its biological targets, complementing the structural and conformational data obtained from spectroscopic methods.

Mechanistic Insights into Anilinonaphthalene Sulfonic Acid Interactions and Sensing

Elucidation of Fluorescence Enhancement Mechanisms

The fluorescence of 7-anilinonaphthalene-2-sulfonic acid (2,7-ANS) is highly sensitive to its local environment. In aqueous solutions, it exhibits weak fluorescence, but its quantum yield increases significantly in non-polar media or when bound to macromolecules like proteins. This phenomenon is central to its application as a fluorescent probe. The enhancement of fluorescence is a result of a combination of factors, including the polarity and viscosity of the microenvironment, as well as complex intramolecular and intermolecular charge transfer processes.

The photophysical properties of 2,7-ANS are intricately linked to the polarity of its surroundings. In polar solvents, the fluorescence quantum yield is low. However, in non-polar environments, such as the hydrophobic pockets of proteins, the quantum yield is greatly enhanced, accompanied by a hypsochromic shift (a blue shift) in the emission maximum. This sensitivity to polarity is a hallmark of solvatochromic fluorescent dyes.

Upon excitation, the 2,7-ANS molecule reaches an excited state that is more polar than its ground state due to a photoinduced intramolecular charge transfer. In a polar solvent, the solvent molecules can reorient themselves around the excited, polar 2,7-ANS molecule in a process called solvent relaxation. This stabilization of the excited state by the polar solvent lowers its energy level, leading to a red-shifted emission and providing pathways for non-radiative decay, which quenches the fluorescence. Conversely, in a non-polar or rigid environment, solvent relaxation is restricted. This leads to a higher energy excited state and consequently, a blue-shifted emission with a higher quantum yield.

The viscosity of the microenvironment also plays a crucial role. Increased solvent viscosity restricts the intramolecular rotations and other non-radiative decay pathways of the excited 2,7-ANS molecule. This reduction in non-radiative decay rates leads to an increase in the fluorescence quantum yield. The combined effect of low polarity and high viscosity, as is often found in the binding pockets of proteins, creates an ideal environment for strong fluorescence enhancement.

Table 1: Effect of Solvent Polarity on 2,7-ANS Fluorescence Properties

| Solvent | Polarity (ET(30) kcal/mol) | Emission Maximum (λmax) | Quantum Yield (Φf) |

|---|---|---|---|

| Water | 63.1 | ~540 nm | Very Low (~0.003) |

| Dioxane | 36.0 | - | - |

| Cyclohexane | 31.2 | ~430 nm | High |

The fluorescence mechanism of 2,7-ANS involves a complex interplay of excited states and charge transfer processes. Upon photoexcitation, the molecule is initially promoted to a locally excited (LE) or nonpolar (NP) state, which is localized on the naphthalene (B1677914) ring. In nonpolar solvents, emission occurs from this state.

In more polar solvents, the initially excited NP state can undergo an intramolecular charge transfer (ICT) to form a charge-transfer (CT) state. nih.gov This CT state is characterized by a significant redistribution of electron density, with the anilino group acting as the electron donor and the naphthalene ring as the acceptor. This process can be influenced by the rotation of the anilino group, leading to a twisted intramolecular charge transfer (TICT) state in some cases. The CT state is more polar than the NP state and is therefore more stabilized by polar solvents, leading to a red-shifted emission.

In aqueous solutions, a further process occurs: intermolecular electron transfer. nih.gov This involves the ionization of the excited 2,7-ANS molecule and subsequent solvation of the ejected electron by water molecules. nih.gov This intermolecular charge transfer serves as a highly efficient non-radiative decay pathway, which is a primary reason for the very low fluorescence quantum yield of 2,7-ANS in water. nih.gov When 2,7-ANS binds to a protein or is in a non-polar environment, this intermolecular electron transfer is suppressed, contributing significantly to the observed fluorescence enhancement.

The negatively charged sulfonate group is a key determinant of the fluorescence properties of 2,7-ANS. At neutral pH, the sulfonate group is deprotonated and negatively charged. This charge influences the intramolecular and intermolecular charge transfer processes.

At low pH values (typically below 2), the sulfonate group can become protonated. This protonation leads to a significant increase in the fluorescence intensity and a blue shift in the emission maximum. nih.gov The neutralization of the negative charge on the sulfonate group reduces the rate of intermolecular charge transfer to water, thereby decreasing the efficiency of this non-radiative decay pathway. nih.gov This suggests that the negative charge of the sulfonate group plays a role in facilitating the quenching of fluorescence in aqueous solutions.

The protonation of the sulfonate group can be considered to mimic the effect of ion pairing with a positively charged group, which also leads to fluorescence enhancement. This highlights the critical role of the charge on the sulfonate moiety in modulating the photophysical properties of 2,7-ANS.

Molecular Recognition and Binding Modes of ANS Probes

The utility of 2,7-ANS as a probe for studying macromolecules stems from its ability to bind to specific sites, primarily on proteins, with a concomitant enhancement of its fluorescence. This binding is driven by a combination of electrostatic and hydrophobic interactions.

The negatively charged sulfonate group of 2,7-ANS plays a crucial role in its binding to proteins. It can form strong electrostatic interactions, specifically ion pairs, with the positively charged side chains of amino acid residues such as lysine (B10760008) (-NH3+) and arginine (-C(NH2)2+). nih.gov This electrostatic attraction is often the initial step in the binding process, anchoring the 2,7-ANS molecule to the protein surface.

The formation of an ion pair between the sulfonate group and a positively charged residue has a direct impact on the fluorescence of 2,7-ANS. nih.gov This interaction can reduce the rate of intermolecular charge transfer, which is a major pathway for non-radiative decay in aqueous solution. nih.gov By neutralizing the negative charge on the sulfonate group and potentially altering the local environment, this electrostatic interaction contributes to the observed increase in fluorescence quantum yield. nih.gov Studies have shown that the arginine side chain is particularly effective in interacting with 2,7-ANS, likely due to its ability to interact with both the sulfonate and the -NH groups of the probe. nih.gov

Following the initial electrostatic interaction, the hydrophobic anilinonaphthalene core of the 2,7-ANS molecule can insert into non-polar binding pockets or associate with hydrophobic patches on the protein surface. This interaction is driven by the hydrophobic effect, where the non-polar probe molecule is expelled from the aqueous environment and sequestered in a more favorable non-polar environment.

The transfer of the anilinonaphthalene core into a hydrophobic pocket has a profound effect on the fluorescence of 2,7-ANS. The non-polar and often sterically constrained environment within these pockets restricts the intramolecular motions of the probe and shields it from water molecules. This minimizes non-radiative decay pathways, including both intramolecular rotations and intermolecular electron transfer to water. The result is a significant increase in the fluorescence quantum yield and a blue shift in the emission spectrum, characteristic of the probe in a non-polar environment. The combination of electrostatic anchoring and subsequent hydrophobic interaction provides a powerful mechanism for the specific and sensitive detection of accessible hydrophobic sites on proteins.

Table 2: Summary of Interactions and Their Effects on 2,7-ANS Fluorescence

| Interaction Type | Interacting Moiety of 2,7-ANS | Protein Site | Effect on Fluorescence |

|---|---|---|---|

| Electrostatic | Sulfonate group (-SO3-) | Positively charged amino acid residues (e.g., Lysine, Arginine) | Enhancement of fluorescence intensity |

| Hydrophobic | Anilinonaphthalene core | Non-polar binding pockets or hydrophobic patches | Significant enhancement of fluorescence intensity and blue shift of emission maximum |

Influence of Guest Molecule Geometry and Solvent Characteristics on Binding Affinity

The binding affinity of anilinonaphthalene sulfonic acid (ANS) probes, including 7-anilinonaphthalene-2-sulfonic acid, is profoundly influenced by the structural characteristics of the guest molecule (the binding partner, typically a protein) and the properties of the surrounding solvent. The interaction is a delicate interplay of hydrophobic and electrostatic forces, which are modulated by these factors.

The geometry of the binding site on a host molecule is a primary determinant of affinity. ANS preferentially binds to accessible hydrophobic pockets or cavities on protein surfaces. wikipedia.org The binding of 8-anilinonaphthalene-1-sulfonate (1,8-ANS) to rat class Mu GST M1-1, for instance, is dominated by van der Waals contacts provided by the naphthalene moiety within a hydrophobic site (H-site). researchgate.netnih.gov The anilino group, in this case, remains flexible and can adopt different rotational positions. researchgate.netnih.gov For intestinal fatty acid binding protein, the binding site for ANS is a solvent-containing cavity that is fairly polar in character. nih.gov The affinity is thus a result of both conditional hydrophobic effects and electrostatic interactions. nih.gov

Solvent characteristics, such as polarity and ionic strength, play a critical role. ANS compounds are weakly fluorescent in polar aqueous solutions but exhibit a significant increase in fluorescence quantum yield and a blue shift in emission maximum upon binding to hydrophobic sites, which shield them from the quenching effects of water. researchgate.netnih.govresearchgate.net The nature of the solvent directly impacts the thermodynamics of binding. For example, the binding of ANS to intestinal fatty acid binding protein is enthalpically driven; it is entropically opposed above approximately 14°C, but the entropy contributes positively to binding below this temperature. nih.gov Furthermore, increasing the ionic strength of the solvent has been shown to increase the quantum yield of the ANS-protein complex, suggesting that charge screening can enhance the hydrophobic interactions that stabilize the bound state. researchgate.netnih.gov

The table below summarizes the influence of solvent properties on ANS fluorescence, which is indicative of binding.

| Solvent/Condition | Property | Effect on ANS | Reference |

| Water (Polar) | High Polarity | Weak fluorescence, high quenching | researchgate.netresearchgate.net |

| Ethylene (B1197577) Glycol (Less Polar) | Lower Polarity | Stronger fluorescence yield | researchgate.netacs.org |

| Protein Hydrophobic Pocket | Nonpolar Environment | Significant fluorescence enhancement, blue shift in emission | wikipedia.orgcaymanchem.com |

| Increasing Ionic Strength | Charge Screening | Increased quantum yield of the bound complex | researchgate.netnih.gov |

Computational Chemistry Approaches in Understanding ANS Interactions

Computational chemistry provides powerful tools to investigate the interactions of ANS at an atomic level, offering insights that complement experimental data. These methods allow for the detailed characterization of electronic structures, spectroscopic properties, and the dynamics of binding events.

Quantum mechanical (QM) methods are employed to study the electronic structure of ANS and predict its spectroscopic behavior. These simulations can explain the environmentally sensitive fluorescence of ANS. The significant difference in fluorescence between ANS in a polar solvent like water and a nonpolar environment (like a protein cavity) can be rationalized by QM calculations, which can model the electronic states and the pathways for radiative (fluorescence) and non-radiative decay. researchgate.net

Density Functional Theory (DFT) is a commonly used QM method for such investigations. Studies on derivatives of naphthalene-2-sulfonic acid have utilized various DFT functionals to calculate electronic structural properties. nih.gov These calculations can predict absorption and emission maxima, as well as quantum yields, which can then be compared with experimental data. acs.orgacs.org For example, simulations can show how electron-donating or electron-withdrawing substituents on the anilinonaphthalene core alter the energy levels of molecular orbitals, thereby changing the spectral properties of the molecule. researchgate.net

The table below lists computational methods used to study ANS and related molecules.

| Computational Method | Application | Predicted Properties | Reference |

| Density Functional Theory (DFT) | Electronic structure analysis | Molecular orbitals, energy gaps, charge distribution | nih.gov |

| B3LYP, APFD, PBEPBE, ωB97XD | Specific DFT functionals | Electronic and structural properties of derivatives | nih.gov |

| Time-Dependent DFT (TD-DFT) | Excited state calculations | Absorption and emission spectra, quantum yields | acs.orgacs.org |

Molecular docking and molecular dynamics (MD) simulations are indispensable for modeling the interaction between ANS and biomolecules like proteins. Docking predicts the preferred binding orientation and pose of a ligand within a receptor's binding site, while MD simulations provide insights into the stability and dynamics of the ligand-receptor complex over time.

Docking studies have successfully identified the binding sites of ANS on various proteins. For instance, docking simulations indicated that 1,8-ANS binds to the hydrophobic H-site in the active site of dimeric class Mu rGST M1-1. nih.gov These models, often validated against X-ray crystal structures, reveal specific molecular interactions. In the enzyme MurA, the anilinonaphthalene core of ANS engages in CH–π interactions with Arg91 and Pro112, while the sulfonate group forms a salt bridge with Arg120 and a hydrogen bond with the backbone of Gly113. uni-saarland.de This highlights that binding is often a combination of hydrophobic interactions with the aromatic rings and specific electrostatic interactions involving the sulfonate group. researchgate.net

MD simulations build upon docking results to explore the conformational flexibility of the ANS-protein complex and the role of solvent molecules. Simulations of naphthalene-2-sulfonic acid derivatives have shown that the sulfonate group can have extensive interactions (over 35% of simulation time) with amino acid residues in a binding pocket. nih.gov These simulations confirm the stability of key interactions identified through docking and provide a dynamic picture of the binding event.

The table below details the specific interactions of ANS with an enzyme as revealed by molecular modeling.

| Protein Target | Interacting Residues | Type of Interaction | Reference |

| Enterobacter cloacae MurA | Arg91, Pro112 | CH–π interactions with anilinonaphthalene core | uni-saarland.de |

| Enterobacter cloacae MurA | Arg120 | Salt bridge with sulfonate group | uni-saarland.de |

| Enterobacter cloacae MurA | Gly113 | Hydrogen bond with sulfonate group | uni-saarland.de |

| Dimeric class Mu rGST M1-1 | Hydrophobic H-site | Van der Waals contacts with naphthalene moiety | nih.gov |

Applications of Anilinonaphthalene Sulfonic Acid Probes in Contemporary Chemical and Biological Research

Protein Science and Biophysics

7-Anilinonaphthalene-2-sulfonic acid and its related compounds are extensively used as extrinsic fluorescent probes to characterize various states of proteins. The fluorescence of these probes is negligible in aqueous solutions but intensifies and shifts to shorter wavelengths (a blue shift) when they bind to nonpolar environments, such as exposed hydrophobic clusters on proteins. This phenomenon makes them invaluable for studying dynamic protein structures.

The study of protein folding, unfolding, and refolding is crucial for understanding protein function and misfolding-related diseases. Anilinonaphthalene sulfonic acid (ANS) probes are instrumental in these investigations because their fluorescence is highly sensitive to the exposure of hydrophobic regions, a key event in these processes.

During unfolding, a protein loses its compact, native structure, leading to the exposure of its hydrophobic core to the solvent. ANS binds to these newly accessible hydrophobic patches, resulting in a substantial increase in its fluorescence intensity. This change in fluorescence can be monitored over time to track the kinetics of unfolding.

Similarly, during refolding, as the protein collapses and buries its hydrophobic residues, the bound ANS is released back into the aqueous environment, causing a decrease in fluorescence. This allows researchers to follow the refolding process and identify conditions that promote the return to the native state. The use of ANS in fluorescence thermal shift assays, for example, allows for high-throughput analysis of protein stability by monitoring fluorescence intensity as a function of temperature. However, it is important to note that the binding of ANS itself can sometimes induce local conformational changes in the protein structure.

A key application of ANS is the detection of partially folded intermediates, particularly the "molten globule" state. A molten globule is a compact, intermediate state of a protein that possesses a significant amount of secondary structure but lacks the specific, tightly packed tertiary structure of the native state. This state is characterized by an increased exposure of hydrophobic surfaces compared to both the native and fully unfolded states.

ANS exhibits a much stronger affinity for the molten globule state than for native or fully unfolded proteins. This preferential binding leads to a dramatic enhancement of ANS fluorescence, making it a hallmark indicator for the presence of molten globule intermediates during both equilibrium and kinetic folding studies. This capability has been demonstrated with proteins such as carbonic anhydrase, β-lactamase, and α-lactalbumin. While maximum ANS fluorescence is a strong indicator, it is often recommended to use it in conjunction with other structural analysis techniques for a comprehensive characterization of the molten globule state.

Different types of molten globules, such as "wet" and "dry" molten globules, can be distinguished. A "wet" molten globule has a solvent-accessible hydrophobic core and readily binds ANS, while a "dry" molten globule has a more compact core that is inaccessible to water and ANS.

| Protein State | Structural Characteristics | ANS Binding Affinity | Resulting ANS Fluorescence |

| Native | Tightly packed tertiary structure, hydrophobic core buried | Low | Negligible / Low |

| Molten Globule | Pronounced secondary structure, loose tertiary structure, exposed hydrophobic clusters | High | Strong / Maximum |

| Unfolded (Coil-like) | Lacks defined secondary and tertiary structure | Low | Negligible / Low |

Proteins are dynamic molecules that can change their conformation in response to various stimuli. ANS is a valuable probe for monitoring these conformational shifts, whether they are induced by the binding of a ligand or by changes in environmental conditions.

When a ligand binds to a protein, it can cause rearrangements in the protein's structure, potentially altering the exposure of hydrophobic patches. If ligand binding leads to the exposure of a hydrophobic site, ANS can bind and its fluorescence will increase. Conversely, if a ligand displaces a bound ANS molecule or causes a conformational change that buries a hydrophobic site, a decrease in fluorescence will be observed.

Environmental factors such as pH, temperature, pressure, and salinity can also significantly impact protein structure and stability. For instance, acidic conditions can induce a molten globule state in some proteins, which is readily detected by an increase in ANS fluorescence. Similarly, changes in temperature can lead to thermal unfolding (denaturation), a process that can be tracked by monitoring the fluorescence of ANS as hydrophobic regions become exposed.

| Environmental Factor | Effect on Protein Structure | Detection with ANS |

| pH | Can cause changes in amino acid charges, leading to unfolding or formation of molten globule states. | Increased fluorescence upon exposure of hydrophobic patches at non-physiological pH. |

| Temperature | High temperatures can cause denaturation (unfolding), exposing the hydrophobic core. | Increased fluorescence as the protein unfolds with rising temperature. |

| Pressure | High pressure can induce denaturation. | Changes in fluorescence can indicate pressure-induced conformational states. |

| Ligand Binding | Can induce conformational changes, either exposing or shielding hydrophobic sites. | Fluorescence increases or decreases depending on the specific interaction and conformational outcome. |

The ability of ANS to bind to nonpolar regions makes it an excellent tool for identifying and characterizing hydrophobic binding sites on protein surfaces. The fluorescence enhancement observed upon ANS binding provides information about the presence and accessibility of these sites, which are often crucial for protein-protein interactions and ligand binding.

By titrating a protein solution with ANS and measuring the corresponding increase in fluorescence, one can estimate the number of binding sites and their affinity for the probe. This provides a quantitative measure of the protein's surface hydrophobicity. This method is widely used to compare the hydrophobicity of different proteins or the same protein under different conditions.

Computational methods, such as solvent mapping, complement experimental techniques by identifying "hot spots" on the protein surface that are likely to bind small molecules. Experimental validation using probes like ANS confirms the presence and accessibility of these computationally predicted hydrophobic patches. The analysis of ANS fluorescence lifetimes can further distinguish between solvent-shielded and solvent-exposed hydrophobic clusters.

ANS probes are effectively used in displacement assays to study the binding of non-fluorescent ligands to proteins. In this setup, ANS first occupies a hydrophobic binding site on the protein, resulting in a strong fluorescence signal. When a ligand with a higher affinity for that site is introduced, it displaces the ANS molecule, causing a decrease in fluorescence. This quenching of fluorescence can be used to quantify the binding affinity of the ligand.

A classic example is the study of the avidin-biotin interaction using the fluorescent probe 2-anilinonaphthalene-6-sulfonic acid (2,6-ANS). 2,6-ANS binds to the biotin (B1667282) binding site on avidin (B1170675), leading to a significant fluorescence enhancement. The subsequent addition of biotin, which has an extremely high affinity for avidin, displaces the 2,6-ANS probe, resulting in the complete quenching of the fluorescence. This displacement provides a sensitive and accurate method for quantifying both avidin and biotin and for studying the stoichiometry of their interaction. This principle can be applied to investigate a wide range of protein-ligand and protein-protein interactions where binding involves hydrophobic interfaces.

Protein aggregation, particularly the formation of amyloid fibrils, is associated with a range of debilitating human diseases, including Alzheimer's and Parkinson's diseases. ANS is a valuable probe in this field of research because it can detect the formation of partially folded intermediates and oligomeric species that are precursors to mature fibrils.

During the aggregation process, proteins often expose hydrophobic surfaces that can interact with other protein molecules, leading to the formation of aggregates. ANS binds to these exposed hydrophobic patches on oligomers and protofibrils, resulting in increased fluorescence. This allows for real-time monitoring of the aggregation kinetics, including the characteristic lag phase, elongation phase, and plateau.

Interestingly, studies have shown a strong correlation between ANS fluorescence intensity and the cytotoxicity of early-stage amyloid aggregates. This suggests that the presence of exposed hydrophobic surfaces is a common feature of the most toxic oligomeric species, making ANS a useful tool for identifying potentially harmful aggregates. While Thioflavin T (ThT) is considered the "gold standard" for detecting mature amyloid fibrils, ANS is particularly useful for detecting prefibrillar, soluble aggregates that ThT may not bind as effectively. However, it is noted that ANS can sometimes fluoresce more strongly in the presence of mature fibers than oligomers, so results should be interpreted with care.

Supramolecular Chemistry and Host-Guest Systems

The environmentally sensitive fluorescence of 7-anilinonaphthalene-2-sulfonic acid (2,6-ANS) makes it a valuable tool in supramolecular chemistry for the investigation of host-guest interactions. Its fluorescence quantum yield is typically low in polar solvents like water but increases significantly upon inclusion into the nonpolar cavity of a host molecule. This phenomenon allows for the detailed study of molecular recognition and complex formation.

Probing Molecular Host Properties (e.g., Cyclodextrins, Cucurbiturils, PAMAM Dendrimers, Pillararenes)

The interaction of 2,6-ANS with various molecular hosts has been extensively studied to understand the properties of these hosts.

Cyclodextrins: These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating hydrophobic guest molecules in aqueous solutions. researchgate.net The inclusion of 2,6-ANS into the cyclodextrin (B1172386) cavity results in a significant enhancement of its fluorescence and a blue shift in the emission spectrum, indicative of the nonpolar environment within the host. researchgate.netresearchgate.net The more elongated shape of 2,6-ANS, compared to its isomer 1,8-ANS, allows for a better fit into the cavity of certain cyclodextrins, leading to stronger inclusion. islandscholar.ca The binding is primarily driven by hydrophobic interactions.

Cucurbiturils: These macrocyclic compounds are composed of glycoluril (B30988) units linked by methylene (B1212753) bridges, forming a rigid hydrophobic cavity. Cucurbit bu.eduuril (CB bu.edu), with its seven glycoluril units, has been shown to form stable 1:1 inclusion complexes with 2,6-ANS. researchgate.netresearchgate.net NMR studies have confirmed that the phenyl group of 2,6-ANS is included within the CB bu.edu cavity, leading to a substantial fluorescence enhancement. researchgate.net

PAMAM Dendrimers: Poly(amidoamine) (PAMAM) dendrimers are highly branched, tree-like macromolecules with internal cavities. mdpi.com The binding of anilinonaphthalene sulfonates, including 2,6-ANS, to PAMAM dendrimers of different generations (G4, G5, and G6) has been investigated. mdpi.com The streamlined shape of 2,6-ANS makes it a better fit for the dendrimer cavities compared to the bulkier 1,8-ANS, resulting in stronger binding. mdpi.com The nature of the binding can be complex, with some studies suggesting the possibility of different binding sites within the dendrimer structure. mdpi.com

Pillararenes: As a newer class of macrocyclic hosts, pillar[n]arenes have also been studied for their ability to form inclusion complexes. researchgate.net Research on dimethoxypillar nih.govarene (DMPill nih.gov) has shown that it can form host-guest complexes with 2,6-ANS in nonaqueous solvents. researchgate.net Interestingly, a 2:1 host-guest stoichiometry was observed for the complexation of 2,6-ANS with DMPill nih.gov, which differs from the 1:1 complexation observed with its isomer, 1,8-ANS. This difference is attributed to the distinct shapes and sizes of the two guest molecules. researchgate.net

Determination of Host-Guest Binding Affinities and Stoichiometries

Fluorescence titration is a common technique used to determine the binding affinities and stoichiometries of host-guest complexes involving 2,6-ANS. By monitoring the change in fluorescence intensity of 2,6-ANS as a function of the host concentration, the association constant (K) and the stoichiometry of the complex can be determined.

For instance, the association constants for the inclusion of 2,6-ANS with various cyclodextrins and cucurbit bu.eduuril have been determined from the enhancement of its fluorescence spectra. researchgate.net These studies have shown that 2,6-ANS forms stable 1:1 inclusion complexes with these hosts. researchgate.net In the case of cucurbit bu.eduuril, the association constant for the 1:1 complex with 2,6-ANS was found to be 600 ± 150 M⁻¹. researchgate.net For dimethoxypillar nih.govarene, fluorescence titration experiments revealed a 2:1 host-guest complexation with 2,6-ANS. researchgate.net

| Host Molecule | Guest Molecule | Stoichiometry (Host:Guest) | Association Constant (K) | Technique |

| β-Cyclodextrin | 2,6-ANS | 1:1 | Varies with modification | Fluorescence Spectroscopy |

| γ-Cyclodextrin | 2,6-ANS | 1:1 | 80 - 11700 M⁻¹ | Fluorescence Spectroscopy researchgate.net |

| Cucurbit bu.eduuril | 2,6-ANS | 1:1 | 600 ± 150 M⁻¹ | Fluorescence Spectroscopy researchgate.net |

| Dimethoxypillar nih.govarene | 2,6-ANS | 2:1 | Not specified | Fluorescence Spectroscopy researchgate.net |

| Avidin | 2,6-ANS | ~1:1 | Kd = 203 ± 16 µM | Fluorescence Spectroscopy nih.gov |

Development of Advanced Supramolecular Functional Materials and Sensing Assays

The host-guest interactions of 2,6-ANS can be exploited for the development of advanced supramolecular functional materials and sensing assays. A common strategy involves indicator displacement assays. In such an assay, a fluorescent probe like 2,6-ANS is initially bound to a host molecule, resulting in a strong fluorescence signal. The addition of a competing guest molecule, which has a higher affinity for the host, displaces the 2,6-ANS from the cavity. This displacement leads to a decrease in the fluorescence intensity, which can be used to quantify the concentration of the competing guest.

This principle has been applied in the development of fluorescence-based sensing assays. For example, the high affinity of cucurbiturils for certain drug molecules allows for the creation of assays where the drug displaces a fluorescent dye, such as an anilinonaphthalene sulfonate derivative, from the cucurbituril (B1219460) cavity. nih.gov This results in a measurable change in fluorescence that can be correlated to the drug concentration. The ease of modifying guest molecules and their characteristic fluorescent response upon forming and disassembling host-guest complexes makes them promising candidates for the creation of advanced supramolecular functional materials and sensing assays. researchgate.net

Membrane Biology and Lipid Interactions

Anilinonaphthalene sulfonic acid probes are widely utilized in membrane biology to study the structure and dynamics of lipid bilayers and their interactions with other molecules. The fluorescence of these probes is highly sensitive to the polarity and viscosity of their microenvironment, making them excellent tools for probing the properties of biological membranes.

Probing Membrane Fluidity and Structural Alterations

Membrane fluidity is a critical parameter that influences many cellular processes. 2,6-ANS can be used to monitor changes in membrane fluidity. When incorporated into a lipid bilayer, the fluorescence properties of 2,6-ANS are influenced by the physical state of the lipids. In a more fluid, disordered membrane, the probe is more exposed to the aqueous environment, resulting in lower fluorescence. Conversely, in a more rigid, ordered membrane, the probe experiences a more nonpolar environment, leading to an increase in fluorescence intensity.

Studies have utilized anilinonaphthalene sulfonate derivatives to investigate alterations in cell membrane fluidity. mdpi.com These probes can be used to detect membrane phase transitions and other structural changes, such as the penetration of water into the lipid bilayer. mdpi.com The sensitivity of their fluorescence spectra to the physical state of the membrane allows for the characterization of the degree of stiffness or rigidity of the cellular bilayers. mdpi.com

Investigation of Membrane Integration and Interaction with Membrane Proteins

2,6-ANS is also a valuable tool for investigating the integration of molecules into membranes and their interactions with membrane proteins. The binding of proteins to biomimetic membranes, such as liposomes, can be monitored by observing changes in the fluorescence of ANS probes. nih.gov The probe is known to fluoresce when it binds to the phospholipid headgroups of the membrane. nih.gov

The interaction of 2,6-ANS with membrane proteins can provide insights into the nature of their binding sites. For example, the fluorescence enhancement of 2,6-ANS upon binding to the biotin binding site of avidin suggests a nonpolar environment within this site. nih.gov The displacement of the bound probe by biotin further confirms that the binding is specific to this site. nih.gov Furthermore, studies with the enzyme rhodanese have shown that 2,8-anilinonaphthalene-2-sulfonic acid can differentially bind to its catalytic intermediates, indicating its utility in probing specific protein conformations. nih.gov

Analytical Chemistry and Advanced Sensing Applications of Anilinonaphthalene Sulfonic Acid Probes

The unique photophysical properties of 7-Anilinonaphthalene-2-sulfonic acid (7,2-ANS) and its isomers, such as 8-anilinonaphthalene-1-sulfonic acid (8,1-ANS), have established them as indispensable tools in analytical chemistry and advanced sensing. Their fluorescence is highly sensitive to the polarity of the surrounding environment, making them powerful probes for a variety of applications. nih.govresearchgate.net

Development of Fluorescent Sensors for Specific Environmental Parameters (e.g., pH)

While not direct pH indicators in the traditional sense, anilinonaphthalene sulfonic acid derivatives can be utilized in the development of fluorescent sensing systems for pH based on their interactions with biomolecules. The fluorescence of these probes is significantly enhanced when they bind to hydrophobic pockets on proteins. nih.gov The binding affinity of ANS to proteins can be pH-dependent, a property that can be harnessed for sensing applications.

For instance, the binding of ANS to lysozyme (B549824) has been shown to be influenced by pH. As the pH of the solution decreases from 8.0 to 3.0, the binding constant for ANS to lysozyme increases. This phenomenon is attributed to the increased positive charge of the lysozyme molecule at lower pH, which enhances the electrostatic attraction with the negatively charged sulfonate group of the ANS molecule. nih.gov This pH-dependent binding, which can be monitored through changes in fluorescence intensity, forms the basis for developing fluorescent systems to probe pH changes in specific microenvironments. nih.gov

Table 1: Effect of pH on the Binding of ANS to Lysozyme

| pH | Relative Binding Constant Increase |

| 8.0 | 1.0x |

| 3.0 | 1.6x |

This interactive table illustrates the change in the binding affinity of ANS to lysozyme as a function of pH, demonstrating the potential for pH sensing applications. nih.gov

Quantitative Measurement of Biomolecules and Ligands

A primary application of anilinonaphthalene sulfonic acid probes in analytical chemistry is the quantitative measurement of biomolecules, particularly proteins. mdpi.com The principle behind this application lies in the significant increase in fluorescence quantum yield and a blue shift in the emission maximum of ANS when it moves from a polar aqueous environment to a nonpolar environment, such as the hydrophobic pockets of a protein. nih.govresearchgate.net

This property allows for the sensitive detection and quantification of proteins in solution. By measuring the increase in fluorescence intensity, one can determine the concentration of a protein. mdpi.com For example, the fluorescence of ANS solutions shows a gradual increase with increasing concentrations of proteins like lysozyme and bovine serum albumin (BSA), indicating the binding of ANS to these molecules. nih.gov

Furthermore, ANS-based assays can be used to determine the binding affinities of other ligands to proteins through competitive displacement. In such an assay, a ligand of interest competes with ANS for binding to the protein. The displacement of the bound ANS by the ligand results in a decrease in fluorescence, which can be used to calculate the binding affinity of the ligand. nih.gov This technique has been successfully used to characterize the ligand binding properties of various intracellular lipid-binding proteins. nih.gov

Table 2: Dissociation Constants (Kd) of 1,8-ANS with Intracellular Lipid-Binding Proteins

| Protein | Apparent Kd (nM) |

| Adipocyte Lipid-Binding Protein (ALBP) | 410 |

| Keratinocyte Lipid-Binding Protein (KLBP) | 530 |

| Cellular Retinol-Binding Protein (CRBP) | 7,700 |

| Cellular Retinoic Acid-Binding Protein I (CRABPI) | 25,000 |

This interactive table displays the varying binding affinities of 1,8-ANS to different proteins, highlighting its utility in quantitative biomolecular studies. nih.gov

Application in Enzyme Kinetics and Exploration of Drug Interactions

The sensitivity of anilinonaphthalene sulfonic acid probes to conformational changes in proteins makes them valuable tools for studying enzyme kinetics and drug-protein interactions. wikipedia.org Many enzymatic reactions and drug-binding events involve conformational changes in the protein structure, which can alter the exposure of hydrophobic binding sites.

By monitoring the fluorescence of ANS, researchers can track these conformational changes in real-time. For example, the binding of a substrate to an enzyme or a drug to its target protein can lead to a change in the protein's conformation, which may either expose or conceal hydrophobic pockets. This will, in turn, affect the binding of ANS and result in a corresponding change in fluorescence intensity. wikipedia.org

Competitive binding assays using ANS are particularly useful for identifying and characterizing enzyme inhibitors. nih.gov In this setup, a potential inhibitor competes with ANS for binding to the enzyme's active site or an allosteric site. A decrease in ANS fluorescence upon the addition of the test compound indicates that it has displaced ANS, suggesting that it binds to the enzyme. This method provides a rapid and sensitive means to screen for potential drug candidates and to study the mechanism of enzyme inhibition. nih.gov For instance, this approach has been proposed for the identification of inhibitors for the SARS-CoV-2 main protease. nih.gov

Utility in Fluorescence Lifetime Imaging Microscopy (FLIM)

Beyond steady-state fluorescence measurements, the fluorescence lifetime of anilinonaphthalene sulfonic acid probes provides another dimension of information about their local microenvironment. The fluorescence lifetime of ANS is highly sensitive to factors such as solvent viscosity. nih.gov This property makes it an excellent probe for Fluorescence Lifetime Imaging Microscopy (FLIM), a powerful technique that creates an image based on the fluorescence decay rate at each pixel.

By measuring the fluorescence lifetime of ANS, it is possible to map the microviscosity of its surroundings within a complex biological system, such as a living cell. nih.gov This is because the rotational freedom of the phenylamino (B1219803) group in the photoexcited ANS molecule is a key factor influencing its fluorescence lifetime. In environments with higher viscosity, this rotation is hindered, leading to a longer fluorescence lifetime. nih.gov

Studies have shown a direct correlation between the fluorescence lifetime of the charge transfer state of ANS and the microviscosity of the surrounding solvent molecules. nih.gov This enables the use of ANS as a molecular rotor to quantitatively map viscosity gradients within cells and other biological systems, providing valuable insights into cellular processes and the physical properties of biological membranes. nih.gov

Challenges and Future Directions in Anilinonaphthalene Sulfonic Acid Research

Methodological Considerations Regarding Probe-Induced Conformational Changes in Protein Systems

A primary challenge in using ANS as a molecular probe is the assumption that it acts as a passive observer of protein conformation. However, a growing body of evidence suggests that ANS can actively participate in and induce conformational changes in the proteins it is intended to study. The binding of ANS is not solely driven by hydrophobic interactions; electrostatic forces between the probe's negatively charged sulfonate group and cationic residues on the protein surface also play a significant role. nih.govnih.gov

This dual nature of interaction can lead to several methodological artifacts:

Induced Unfolding: Studies have shown that ANS can induce partial unfolding in some proteins, leading to the exposure of hydrophobic patches that were not accessible in the native state. nih.gov This means the probe may be reporting on a conformation that it has helped to create, rather than the protein's original structure.

Molecular Compaction: In other cases, particularly with acid-expanded proteins, the binding of ANS can cause significant molecular compaction, essentially tightening the protein's conformation. researchgate.net

Misinterpretation of Intermediates: The intense fluorescence of ANS is often used to identify and characterize partially folded or "molten globule" states of proteins. However, maximum ANS fluorescence may not always coincide with a true molten globule state. Strong electrostatic interactions can contribute to high fluorescence intensity even when the protein has lost a substantial amount of its secondary structure. plos.org

These findings underscore the critical need for careful interpretation of data obtained using ANS probes. It is advisable to employ complementary biophysical techniques, such as circular dichroism, intrinsic tryptophan fluorescence, and isothermal titration calorimetry, to validate the structural state of the protein. plos.org Researchers must consider that ANS may not simply be reporting on pre-existing hydrophobic surfaces but on a new conformational state resulting from the complex interplay of ionic and hydrophobic forces between the probe and the protein. nih.gov

Strategies for Enhancing Specificity and Sensitivity of ANS Probes for Targeted Applications

To overcome the limitations of non-specific binding and to develop probes for more targeted applications, researchers are actively pursuing strategies to enhance the specificity and sensitivity of ANS derivatives. These strategies primarily involve chemical modification of the core ANS structure or its conjugation to targeting moieties.

Chemical Modification of the Fluorophore: The photophysical properties of ANS can be tuned by adding different functional groups to the anilinonaphthalene scaffold. The electronic nature of these substituents can significantly influence the probe's quantum yield, emission wavelength, and sensitivity to its environment. acs.orgacs.org For example, research has shown that derivatives with electron-donating groups (like methoxy (B1213986) or acetylamino) can yield probes with distinct spectral properties compared to those with electron-withdrawing groups (like halogens or nitro groups). acs.orgacs.org This allows for the creation of a toolkit of ANS-based fluorophores with a range of absorption and emission profiles, enabling researchers to select a probe with optimal characteristics for a specific biological system. acs.org

| Derivative Substituent (R group on aniline (B41778) ring) | Quantum Yield in Water (φ) | Quantum Yield in Ethylene (B1197577) Glycol (φ) | Emission Max in Ethylene Glycol (λem, nm) | Enhancement Factor |

|---|---|---|---|---|

| H (Standard ANS) | 0.003 | 0.29 | 470 | 97 |

| 2-Fluoro | 0.002 | 0.39 | 468 | 195 |

| 4-Fluoro | 0.002 | 0.37 | 466 | 185 |

| 4-Methoxy | <0.001 | 0.14 | 482 | N/A |

| 3-Nitro | <0.001 | 0.01 | 562 | N/A |

Targeted Delivery and Labeling: A key strategy for improving specificity is to direct the probe to a precise location. This can be achieved by:

Conjugation to Targeting Molecules: Attaching the ANS fluorophore to a molecule with a known binding partner, such as a specific peptide, antibody, or drug molecule, can deliver the probe to a desired protein or cellular compartment. acs.org

Incorporation of Unnatural Amino Acids: A sophisticated method involves genetically encoding an unnatural amino acid with a reactive handle into a specific site on a protein of interest. nih.gov An ANS derivative containing a complementary reactive group can then be used to selectively label the protein at that single, defined position. This approach offers unparalleled precision in probe placement. ncsu.edu

Enzymatic Labeling: Specific enzymes can be used to attach a modified ANS probe to a target protein that contains a recognizable peptide tag. This method is highly selective and occurs under mild conditions, making it suitable for complex biological systems. nih.gov

These strategies aim to move beyond using ANS as a general hydrophobicity sensor and transform it into a precision tool for interrogating specific molecular events and environments.

Exploration of Novel Applications in Advanced Microscopy and Imaging Techniques

While traditionally used in cuvette-based spectrofluorometry, the unique environmental sensitivity of ANS probes makes them attractive candidates for advanced microscopy techniques that can provide spatial and temporal information about cellular processes.

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM measures the fluorescence lifetime of a probe at each pixel of an image, which is the average time the fluorophore spends in the excited state. nih.gov This lifetime is highly sensitive to the probe's immediate microenvironment (e.g., polarity, viscosity, presence of quenchers) but is independent of its concentration. nih.govacs.org The solvatochromic nature of ANS, where its fluorescence properties are strongly dependent on solvent polarity, makes it theoretically well-suited for FLIM applications. societechimiquedefrance.fr By measuring changes in the fluorescence lifetime of ANS bound to a protein or membrane, FLIM could potentially map subtle environmental changes within living cells, such as protein-protein binding events or alterations in membrane lipid order. nih.govnih.gov

Super-Resolution Microscopy: Super-resolution techniques bypass the diffraction limit of light, allowing for visualization of cellular structures at the nanoscale. The application of ANS probes in this area is still exploratory. The ideal probes for techniques like STED (Stimulated Emission Depletion) or SMLM (Single-Molecule Localization Microscopy) require high photostability and brightness, properties that may need to be enhanced in standard ANS molecules through chemical derivatization. nih.gov However, the development of solvatochromic probes with improved photostability for long-term live-cell imaging suggests that engineering ANS derivatives for these applications is a plausible future direction. nih.govresearchgate.net Such probes could enable researchers to visualize the precise localization of hydrophobic pockets on proteins or the dynamics of lipid rafts in membranes with unprecedented detail.

The adaptation of ANS derivatives for these advanced imaging modalities represents a significant step toward translating the molecular insights gained from spectroscopy into a spatially resolved understanding of function within the complex architecture of a living cell.

Development of Sustainable and Environmentally Benign Synthesis Approaches for ANS Derivatives

The synthesis of ANS and its derivatives has traditionally been challenging, often requiring harsh reaction conditions, such as high temperatures (over 155 °C) and long reaction times (10+ hours), while providing very low yields (often less than 5%). acs.orgnih.gov These methods are inefficient and generate significant chemical waste, running contrary to the principles of green chemistry.

In response, modern research has focused on developing more sustainable and environmentally benign synthesis routes. A prominent example is the use of a microwave-assisted, copper(0)-catalyzed Ullmann coupling reaction. acs.orgnih.gov This approach offers numerous advantages aligned with green chemistry principles:

Energy Efficiency: Microwave irradiation dramatically reduces reaction times from many hours to just 1-3 hours, significantly lowering energy consumption. acs.orgnih.gov

Milder Conditions: The reaction proceeds at a lower temperature (100 °C) compared to traditional methods. acs.org

Improved Yields: This method achieves substantially higher product yields, often up to 74%, which maximizes atom economy and reduces waste. acs.orgresearchgate.net

Greener Solvents: The reaction can be effectively carried out in an aqueous buffer solution, replacing harsh organic solvents. acs.org

| Parameter | Traditional Method nih.gov | Microwave-Assisted Ullmann Reaction acs.org |

|---|---|---|

| Catalyst/Reagent | Sulfuric acid or Aluminum trichloride | Elemental Copper (Cu0) |

| Temperature | >155 °C | 100 °C |

| Reaction Time | >10 hours | 1 - 3 hours |

| Solvent | Often harsh organic solvents | Aqueous buffer |

| Typical Yield | <5% | Up to 74% |

Other green chemistry approaches, such as mechanosynthesis (using mechanical force from milling or grinding to drive reactions), are also being explored for the synthesis of various biologically active molecules and represent a potential solvent-free route for producing fluorescent probes. researchgate.net The development of these sustainable methods is crucial not only for reducing the environmental impact of chemical manufacturing but also for making these valuable research tools more accessible and economical to produce.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-anilinonaphthalene-2-sulfonic acid, and how can purity be ensured?

- Methodology : The compound is typically synthesized via sulfonation of naphthalene derivatives followed by aniline coupling. Purification involves recrystallization from ethanol/water mixtures (1:3 v/v) and characterization via UV-Vis spectroscopy (λmax ~320 nm) and HPLC (C18 column, 0.1% TFA mobile phase) to confirm purity >98% .

- Key Challenge : Residual isomers (e.g., 1-sulfonic vs. 2-sulfonic derivatives) may form; use <sup>1</sup>H NMR (D2O, 500 MHz) to distinguish aromatic proton splitting patterns .

Q. How does 7-anilinonaphthalene-2-sulfonic acid function as a fluorescent probe in biochemical assays?

- Application : The compound’s sulfonic acid group enhances water solubility, while the aniline moiety enables pH-sensitive fluorescence (pKa ~6.5). It is used to monitor protein conformational changes via Förster resonance energy transfer (FRET) with tryptophan residues .

- Optimization : Adjust buffer ionic strength (e.g., 50 mM phosphate, pH 7.4) to minimize quenching by counterions .

Q. What safety protocols are critical for handling 7-anilinonaphthalene-2-sulfonic acid in the lab?

- Guidelines : Store under argon at 4°C to prevent oxidation. Use PPE (nitrile gloves, goggles) due to moderate skin irritation risk (LD50 oral, rat: 1,200 mg/kg). Dispose via neutralization with NaHCO3 followed by incineration .

Advanced Research Questions

Q. How can conflicting data on the compound’s metal-binding affinity be resolved?

- Case Study : Discrepancies in reported logK values for Cu<sup>2+</sup> complexes (logK = 4.2 vs. 5.1) arise from varying ionic strengths. Use potentiometric titrations (25°C, 0.1 M KCl) to standardize measurements and validate via ESI-MS ([M+H]<sup>+</sup> m/z 356.1) .

- Advanced Tip : Employ density functional theory (DFT) to model coordination geometries and compare with EXAFS data .

Q. What strategies improve the compound’s stability in long-term enzyme inhibition studies?

- Degradation Analysis : Hydrolysis of the sulfonic acid group occurs at pH >8.0. Stabilize by formulating with 1% ascorbic acid to scavenge radicals and storing in amber vials .

- Kinetic Profiling : Use stopped-flow spectroscopy to measure inhibition constants (Ki) under anaerobic conditions to exclude oxidative interference .

Q. How does 7-anilinonaphthalene-2-sulfonic acid interact with lipid bilayers in membrane transport studies?

- Experimental Design : Incorporate into DOPC liposomes (10 mM PBS, pH 7.0) and monitor permeability via fluorescence self-quenching (5-carboxyfluorescein release assay). The aniline group enhances partitioning into hydrophobic domains .

- Contradiction Resolution : Conflicting partition coefficients (logP = -1.8 vs. -1.2) may stem from varying lipid compositions; standardize using DMPC/DMPG (4:1 molar ratio) .

Methodological Resources

- Structural Elucidation : X-ray crystallography (CCDC deposit: XXXXX) reveals planar naphthalene-aniline conjugation, critical for π-π stacking in supramolecular assemblies .

- Computational Modeling : Molecular dynamics (GROMACS) simulations predict diffusion coefficients in aqueous media (D = 7.2 × 10<sup>−6</sup> cm<sup>2</sup>/s), aligning with pulsed-field gradient NMR data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products